molecular formula C14H13NO B13114578 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone

1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone

Cat. No.: B13114578
M. Wt: 211.26 g/mol
InChI Key: GRRRTLJIQPKRSD-UHFFFAOYSA-N
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Description

1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine and phenyl ethanone, characterized by the presence of a methyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with a phenyl ethanone derivative under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(5-Methylpyridin-2-yl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(5-Methylpyridin-2-yl)ethanone: Lacks the phenyl group, leading to different chemical and biological properties.

    1-(4-(2-Pyridyl)phenyl)ethanone: Similar structure but without the methyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-[4-(5-methylpyridin-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H13NO/c1-10-3-8-14(15-9-10)13-6-4-12(5-7-13)11(2)16/h3-9H,1-2H3

InChI Key

GRRRTLJIQPKRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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